molecular formula C7H8BrN B105789 3-(Bromomethyl)-5-methylpyridine CAS No. 120276-47-3

3-(Bromomethyl)-5-methylpyridine

Cat. No.: B105789
CAS No.: 120276-47-3
M. Wt: 186.05 g/mol
InChI Key: CZALOULBSKSWNH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The bromomethyl group at the 3-position and the methyl group at the 5-position of the pyridine ring make this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

3-(Bromomethyl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

The safety data sheet for 3-(Bromomethyl)pyridine hydrobromide indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methylpyridine typically involves the bromination of 5-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-methylpyridine

    Reagent: N-bromosuccinimide (NBS)

    Conditions: Reflux in carbon tetrachloride (CCl₄) with AIBN as the radical initiator

This method ensures selective bromination at the methyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 5-methylpyridine.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methylpyridine largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce different functional groups into the pyridine ring. The molecular targets and pathways involved are specific to the type of nucleophile and the desired product.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylpyridine: Similar in structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-5-methylpyridine: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)-5-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

Uniqueness

3-(Bromomethyl)-5-methylpyridine is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxy counterparts

Properties

IUPAC Name

3-(bromomethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALOULBSKSWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474851
Record name 3-(BROMOMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120276-47-3
Record name 3-(BROMOMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing 3-(Bromomethyl)-5-methylpyridine Hydrobromide?

A1: this compound is a crucial building block in the synthesis of Rupatadine. [] Rupatadine is a second-generation antihistamine medication used to treat allergic rhinitis and urticaria (hives). The development of efficient and environmentally friendly synthetic methods for this intermediate is essential for producing Rupatadine.

Q2: What is novel about the synthesis method described in the research?

A2: The research presents a new method for preparing this compound Hydrobromide starting from 5-methylnicotinic acid. [] This approach offers a significant improvement in the overall yield (65.9%) compared to previous methods. Furthermore, the authors highlight the simplicity and environmentally friendly nature of this new synthetic route. []

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